3-Bromo-2-fluoro-5-(trifluoroacetamido)phenylboronic acid
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Overview
Description
3-Bromo-2-fluoro-5-(trifluoroacetamido)phenylboronic acid: is a boronic acid derivative with the molecular formula C8H5BBrF4NO3 and a molecular weight of 329.84 g/mol . This compound is characterized by the presence of bromine, fluorine, and trifluoroacetamido groups attached to a phenyl ring, along with a boronic acid functional group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-fluoro-5-(trifluoroacetamido)phenylboronic acid typically involves multi-step organic synthesisThe reaction conditions often involve the use of reagents such as bromine, fluorine sources, and trifluoroacetic anhydride under controlled temperatures and solvents .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems and advanced purification techniques to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine and fluorine atoms.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it acts as a boronic acid reagent to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, are often used to facilitate reactions.
Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used solvents.
Major Products:
Biaryl Compounds: Formed through coupling reactions.
Substituted Phenyl Derivatives: Resulting from substitution reactions.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Catalysis: Acts as a reagent in various catalytic processes.
Biology:
Bioconjugation: Utilized in the modification of biomolecules for research purposes.
Medicine:
Drug Development: Investigated for potential use in the synthesis of pharmaceutical compounds.
Industry:
Material Science: Employed in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-Bromo-2-fluoro-5-(trifluoroacetamido)phenylboronic acid primarily involves its role as a boronic acid derivative. It can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as its use in coupling reactions where it interacts with palladium catalysts to form carbon-carbon bonds .
Comparison with Similar Compounds
3-(2,2,2-Trifluoroacetamido)phenylboronic acid: Similar structure but lacks bromine and fluorine atoms.
2-Bromo-5-trifluoromethoxyphenylboronic acid: Contains a trifluoromethoxy group instead of a trifluoroacetamido group.
Uniqueness: 3-Bromo-2-fluoro-5-(trifluoroacetamido)phenylboronic acid is unique due to the combination of bromine, fluorine, and trifluoroacetamido groups, which provide distinct reactivity and properties compared to other boronic acid derivatives .
Properties
IUPAC Name |
[3-bromo-2-fluoro-5-[(2,2,2-trifluoroacetyl)amino]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BBrF4NO3/c10-5-2-3(15-7(16)8(12,13)14)1-4(6(5)11)9(17)18/h1-2,17-18H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDYUKESTDWVVTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1F)Br)NC(=O)C(F)(F)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BBrF4NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.84 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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